2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide -

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

Catalog Number: EVT-2804676
CAS Number:
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide can be achieved through various methods. One common approach involves a multi-step process starting from 2-amino-6-methylpyridine. This method generally involves the following steps: a) Reaction of 2-amino-6-methylpyridine with an appropriate reagent to form a substituted imidazo[1,2-a]pyridine intermediate. b) Coupling of the imidazo[1,2-a]pyridine intermediate with 4-methylaniline to introduce the carboxamide moiety. c) Purification and characterization of the final compound. []

Applications
a) **Drug discovery:** Imidazo[1,2-a]pyridines have shown promise as lead compounds in developing drugs targeting various diseases, including cancer [], stroke [], Alzheimer's disease [], tuberculosis [], gastrointestinal disorders [], and others. [, , , ]b) **Material science:**  While not directly mentioned for this specific compound, the imidazo[1,2-a]pyridine scaffold can be incorporated into polymers and other materials, potentially influencing their properties and applications. [, ]

6-Methyl-2-[4-methyl-phenyl]imidazo[1,2-a]pyridine-3-N,N-dimethylacetamide (Zolpidem)

  • Compound Description: Zolpidem is a well-known sedative-hypnotic drug used to treat insomnia. It acts on the benzodiazepine site of the GABA-A receptor, inducing sedation and promoting sleep. []
  • Relevance: Zolpidem shares the core imidazo[1,2-a]pyridine structure with the target compound, 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. Both compounds also feature a 4-methylphenyl substituent at the 2-position of the imidazopyridine ring. The primary structural difference lies in the substituent at the 3-position, where Zolpidem possesses an N,N-dimethylacetamide group, while the target compound has a simpler N-(4-methylphenyl)carboxamide group. []

2-[6-Methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acetic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of Zolpidem. []
  • Relevance: This compound is structurally very similar to Zolpidem, differing only in the presence of a carboxylic acid group instead of the N,N-dimethylacetamide group at the 3-position. This similarity, along with its role in Zolpidem synthesis, makes it a relevant compound to 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, highlighting the importance of the imidazo[1,2-a]pyridine core and its substitution patterns for biological activity. []

N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759)

  • Compound Description: ND-09759 is a potent anti-tuberculosis compound exhibiting low nanomolar minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis in vitro. In vivo studies have demonstrated its efficacy in reducing bacterial burden in the lungs and spleen of infected mice, comparable to the first-line anti-TB drugs isoniazid and rifampicin. []
  • Relevance: ND-09759 belongs to the imidazo[1,2-a]pyridine-3-carboxamide class, similar to the target compound, 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. Both compounds share the core imidazo[1,2-a]pyridine structure with a carboxamide substituent at the 3-position, emphasizing the importance of this scaffold for potential anti-tubercular activity. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

  • Compound Description: Compound 7 is a potent dual inhibitor of PI3K and mTOR, essential components of the PI3K/Akt/mTOR pathway often dysregulated in cancer. This compound displays excellent kinase selectivity, good cellular growth inhibition, and favorable pharmacokinetic properties. []
  • Relevance: Although structurally more complex, compound 7 incorporates an imidazo[1,2-a]pyridine moiety within its structure, linking it to the target compound, 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. This connection suggests that modifications and expansions of the imidazo[1,2-a]pyridine core can lead to potent inhibitors targeting crucial pathways in cancer development. []

2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

  • Compound Description: N-[11C]7 represents the carbon-11 labeled analog of compound 7, designed for positron emission tomography (PET) imaging of PI3K/mTOR activity in cancer. It allows for the visualization and quantification of PI3K/mTOR expression in vivo, aiding in cancer diagnosis and treatment monitoring. []
  • Relevance: As the radiolabeled version of compound 7, N-[11C]7 retains the imidazo[1,2-a]pyridine scaffold present in the target compound, 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. This relation further emphasizes the versatility of the imidazo[1,2-a]pyridine core in developing both therapeutic agents and diagnostic tools for cancer. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 is a novel acid pump antagonist exhibiting potent inhibitory activity against H+,K+-ATPase, the enzyme responsible for gastric acid secretion. It demonstrates rapid onset of action and greater potency compared to existing acid suppressants, making it a promising candidate for treating gastroesophageal reflux disease. []
  • Relevance: PF-03716556 features an imidazo[1,2-a]pyridine core structure, placing it within the same chemical class as 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. This shared scaffold highlights the diverse biological activities associated with imidazo[1,2-a]pyridines and their potential applications in various therapeutic areas. []

Spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)]

  • Compound Description: This novel compound is a derivative of Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID). Its formation involves an unusual transformation of Piroxicam, highlighting the potential for unexpected chemical reactivity in this class of compounds. []
  • Relevance: The presence of a 2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine moiety within this spirocyclic compound links it to 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide. While the spirocyclic compound possesses a more complex structure, this connection suggests that modifications to the imidazo[1,2-a]pyridine core can lead to diverse chemical entities with potential applications in inflammatory conditions. []

Properties

Product Name

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

IUPAC Name

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20)

InChI Key

ZZNAXUUWFQDKEI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C

Solubility

not available

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.